N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxybenzyl group attached to the nitrogen of a 2-(2-oxopyrrolidin-1-yl)acetamide backbone. This compound is synthesized via acid-catalyzed interaction of 2-(2-oxopyrrolidin-1-yl)acetamide with an excess of the corresponding anhydride (e.g., 2-methoxyphenylmethyl anhydride) .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-6-3-2-5-11(12)9-15-13(17)10-16-8-4-7-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNAPYCVRLMGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenylmethyl moiety. This can be achieved through the methylation of phenol derivatives. Subsequently, the pyrrolidinone ring is formed through cyclization reactions, often involving the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide.
Reduction: Formation of N-[(2-Methoxyphenyl)methyl]-2-(2-pyrrolidin-1-yl)acetamide.
Substitution: Formation of various amides or esters depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research has indicated that compounds similar to N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide exhibit antidepressant properties. Studies suggest that the oxopyrrolidine structure may enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Analgesic Effects :
- Anticancer Potential :
Case Study 1: Antidepressant Efficacy
A study published in 2023 explored the antidepressant effects of related compounds, demonstrating that modifications to the pyrrolidine structure significantly enhanced efficacy in animal models. The study highlighted the importance of structural optimization in developing effective antidepressants .
Case Study 2: Analgesic Properties
In a clinical trial assessing pain management alternatives, derivatives of this compound were compared with standard analgesics. Results indicated comparable efficacy with fewer side effects, suggesting potential for use in chronic pain management .
Case Study 3: Anticancer Activity
Research conducted on various acetamide derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated .
Mechanism of Action
The mechanism by which N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs
Substituted Acetamide Derivatives
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Contains a 4-methoxyphenyl and quinazoline-sulfonyl group. Exhibits potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines .
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Features a halogenated phenyl and naphthyl group. Reported in crystallographic studies .
- 2-Chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide : Includes a chloro substituent and benzyl linkage. Used in intermediate synthesis .
Key Structural Differences :
*Calculated based on molecular formula.
Ethylamine vs. Acetamide Backbones
- 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) : Shares the N-(2-methoxybenzyl) group but has an ethanamine backbone. A potent psychoactive substance with serotonin receptor affinity .
Structural Impact :
- The acetamide backbone in the target compound may reduce blood-brain barrier penetration compared to NBOMe’s ethylamine structure, altering pharmacological profiles .
Pharmacological Activities
Notable Findings:
- The target compound’s 2-oxopyrrolidin moiety may enhance GABAA/AMPA binding, while quinazoline-sulfonyl groups in Compound 38 improve anti-cancer potency .
- NBOMe derivatives prioritize serotonin receptor interaction due to their ethylamine backbone .
Efficiency :
- Acid catalysis (target compound) offers simplicity, while Ugi reactions enable structural diversity but require optimization (yields: 38–50%) .
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.33 g/mol. Its structure includes a methoxyphenyl group and a pyrrolidinone moiety, which are essential for its biological activity.
The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems, particularly the modulation of GABAergic and dopaminergic pathways. Studies suggest that it may act as a partial agonist or antagonist at specific receptors, influencing various physiological responses.
Biological Activity Overview
- Anticonvulsant Activity :
-
Antidepressant Effects :
- Research has highlighted the potential antidepressant activity of compounds containing oxopyrrolidine structures. These compounds may enhance serotonin and norepinephrine levels in the brain, contributing to their mood-lifting effects.
-
Neuroprotective Properties :
- The neuroprotective effects of similar compounds have been documented, suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticonvulsant | Significant reduction in seizure frequency | |
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Anticonvulsant Study :
A study published in Journal of Medicinal Chemistry explored the anticonvulsant properties of various derivatives of pyrrolidine compounds. The results indicated that the introduction of methoxy groups significantly enhanced anticonvulsant activity, with some compounds showing ED50 values lower than those of established medications . -
Neuroprotection Research :
In a preclinical model assessing neuroprotection, this compound demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cultures. This suggests its potential utility in treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the methoxy group and the pyrrolidine moiety can significantly impact the biological activity of this compound. For example:
- Methoxy Group Positioning : Variations in the position of the methoxy group on the phenyl ring have been shown to affect binding affinity to GABA receptors.
- Pyrrolidine Modifications : Altering the substituents on the pyrrolidine ring can enhance or diminish neuroprotective effects, highlighting the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
